molecular formula C6H9ClO3 B1372943 Methyl 5-chloro-2-oxopentanoate CAS No. 1803596-87-3

Methyl 5-chloro-2-oxopentanoate

Cat. No. B1372943
CAS RN: 1803596-87-3
M. Wt: 164.59 g/mol
InChI Key: SEGRCTRIKUJTNE-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-oxopentanoate” is an organic compound that is commonly used as a reagent and intermediate in organic synthesis . It can be used to synthesize other organic compounds, such as drugs, pesticides, spices, dyes, and preservatives . It is also used as an insect attractant and long-term insecticide due to its volatile and pungent odor .


Synthesis Analysis

The synthesis of “Methyl 5-chloro-2-oxopentanoate” has been achieved through novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential due to the swift (30 min), solvent-free reaction, and catalytic amounts of base (<6.5 mol%) .


Molecular Structure Analysis

“Methyl 5-chloro-2-oxopentanoate” has a molecular formula of C6H9ClO3 . It contains a total of 18 bonds; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

“Methyl 5-chloro-2-oxopentanoate” has been used in various chemical reactions. For instance, it has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-oxopentanoate” has a molecular weight of 164.587 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 224.0±0.0 °C at 760 mmHg .

Scientific Research Applications

Green Solvent Development

Methyl 5-chloro-2-oxopentanoate: has been identified as a potential non-toxic replacement for common polar aprotic solvents. Its application as a green solvent, particularly in the form of Rhodiasolv PolarClean , is significant due to its lower toxicity and reduced environmental impact .

Synthesis Efficiency

The compound has been synthesized through novel single-step reactions via base-catalysed Michael additions, which are more sustainable and efficient compared to multi-step synthesis routes. This advancement aligns with green chemistry principles and offers a more eco-friendly approach to solvent production .

Organic Synthesis

In organic synthesis, Methyl 5-chloro-2-oxopentanoate serves as an important intermediate. It facilitates various reactions, including O- and N-arylation in S_NAr reactions, with the potential for solvent recovery. This application underscores its versatility and efficiency in organic chemistry processes .

Membrane Science

The solvent properties of Methyl 5-chloro-2-oxopentanoate have opened up opportunities in membrane science. It provides an alternative to conventional toxic polar aprotic solvents, which are often used in large quantities in this field .

Pharmaceutical Intermediates

As an intermediate, Methyl 5-chloro-2-oxopentanoate is used in the synthesis of various pharmaceutical compounds. Its role is crucial in the development of new drugs and therapeutic agents .

Agrochemical Production

The compound also finds application in the production of agrochemicals. Its chemical properties make it suitable for creating compounds that protect crops from pests and diseases .

Dyestuff Manufacturing

In the dyestuff industry, Methyl 5-chloro-2-oxopentanoate is utilized as a raw material. It contributes to the synthesis of colorants used in textiles and other materials .

Environmental Impact Reduction

The use of Methyl 5-chloro-2-oxopentanoate in various applications contributes to the reduction of environmental impact. By replacing more hazardous solvents, it supports sustainability efforts in chemical manufacturing .

Safety and Hazards

“Methyl 5-chloro-2-oxopentanoate” may be irritating to the skin and eyes . It is recommended to avoid contact with skin and eyes when using it. Appropriate personal protective equipment such as gloves and goggles should be worn when handling this compound .

properties

IUPAC Name

methyl 5-chloro-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGRCTRIKUJTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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